1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
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Overview
Description
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as a cyclin-dependent kinase (CDK) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride involves inhibition of CDKs. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds to 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride include other pyrazolo[3,4-d]pyrimidine derivatives and CDK inhibitors such as:
Roscovitine: A well-known CDK inhibitor with a similar mechanism of action.
Purvalanol: Another CDK inhibitor with potent anticancer activity.
Olomoucine: A CDK inhibitor that has been studied for its antimitotic activity.
The uniqueness of this compound lies in its specific structural features and its potential for selective CDK inhibition, which may offer advantages in terms of efficacy and safety in cancer treatment .
Properties
CAS No. |
2172444-15-2 |
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Molecular Formula |
C12H12ClN5O |
Molecular Weight |
277.7 |
Purity |
95 |
Origin of Product |
United States |
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